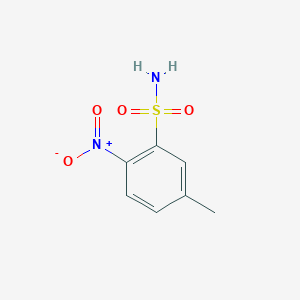

5-甲基-2-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-2-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 2535-68-4 . It has a molecular weight of 216.22 and is typically in powder form .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitrobenzene-1-sulfonamide can be represented by the SMILES notation:O=S(C1=CC(C)=CC=C1N+=O)(N)=O . This indicates the presence of a sulfonamide group attached to a nitrobenzene ring. Physical And Chemical Properties Analysis

5-Methyl-2-nitrobenzene-1-sulfonamide is a powder at room temperature . It has a melting point of 159-160 degrees Celsius .科学研究应用

不对称反应中的催化性能

这种化合物已被用于不对称合成的领域,例如醛的直接不对称氨氧化。一项研究重点介绍了使用联萘基氨基磺酰胺催化剂在氨氧化过程中实现高对映选择性和产率,展示了其在合成光学活性化合物中的应用 (T. Kano, A. Yamamoto, K. Maruoka, 2008).

有机合成中的进展

研究表明,该化合物在开发新的合成方法中发挥着作用。例如,已经开发出使用硝基苯衍生物和芳基亚磺酸的配对电化学方法来合成磺酰胺、二芳基砜和双(芳基磺酰基)氨基苯酚,突出了硝基苯衍生物在有机合成中的多功能性 (B. Mokhtari, D. Nematollahi, H. Salehzadeh, 2018).

药物化学和药物开发

在药物化学领域,硝基苯磺酰胺的衍生物已被探索其作为毒蕈碱拮抗剂的潜力以及它们在癌细胞中的促凋亡作用。研究已经合成并评估了各种磺酰胺衍生物的抗癌活性,证明了它们在药物发现和开发中的潜力 (P. Evans, A. T. L. Lee, E. J. Thomas, 2008; A. Cumaoğlu, S. Dayan, A. O. Agkaya, Z. Ozkul, N. Ozpozan, 2015).

抗微生物和抗利什曼病研究

硝基苯磺酰胺衍生物也因其抗微生物和抗利什曼病活性而受到研究。含有硝基苯和磺酰胺部分的化合物显示出显着的杀利什曼原虫作用,表明它们在治疗利什曼病中具有潜在用途 (M. Dea-Ayuela, E. Castillo, M. González-Álvarez, C. Vega, M. Rolón, F. Bolás‐Fernández, J. Borrás, M. E. González-Rosende, 2009).

安全和危害

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

作用机制

Target of Action

The primary target of 5-Methyl-2-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

5-Methyl-2-nitrobenzene-1-sulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Methyl-2-nitrobenzene-1-sulfonamide. For instance, the pH level could affect the protonation state of the compound, which is crucial for its interaction with carbonic anhydrase .

属性

IUPAC Name |

5-methyl-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUWFBJSKVGMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-nitrobenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)

![7-Ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2798678.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)

![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2798695.png)